
3,4,5-Trifluorocinnamic acid
Overview
Description
3,4,5-Trifluorocinnamic acid: is an organic compound with the molecular formula C₉H₅F₃O₂ and a molecular weight of 202.13 g/mol . It is a derivative of cinnamic acid, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is predominantly found in the trans configuration and is known for its solid form with a melting point of 195-199°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorocinnamic acid can be synthesized through the fluorination of cinnamic acid. The process involves the reaction of cinnamic acid with fluorinating agents such as boron trifluoride or hydrogen fluoride in an appropriate solvent . The reaction typically requires controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale fluorination reactions under controlled conditions to achieve high yields and purity. The use of advanced fluorinating agents and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorocinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives of this compound.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,4,5-Trifluorocinnamic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioactivity and metabolic stability of the compound.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorocinnamic acid is primarily influenced by the presence of fluorine atoms, which can alter the electronic properties of the molecule. These changes can affect the compound’s interactions with biological targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
- 3,4-Difluorocinnamic acid
- 4,5-Difluorocinnamic acid
- 3,5-Difluorocinnamic acid
- 2,4,5-Trifluorocinnamic acid
Comparison: 3,4,5-Trifluorocinnamic acid is unique due to the presence of three fluorine atoms on the benzene ring, which significantly influences its chemical and physical properties. Compared to similar compounds with fewer fluorine atoms, this compound exhibits enhanced stability, increased lipophilicity, and potentially higher biological activity. These properties make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152152-19-7 | |
| Record name | 3,4,5-Trifluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


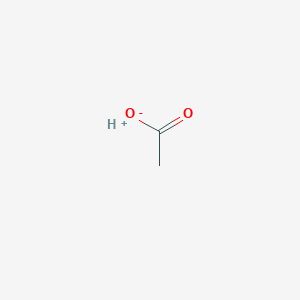



![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
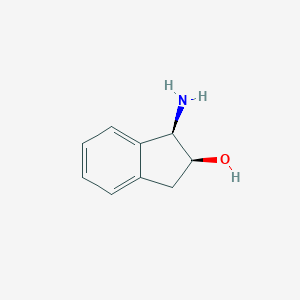




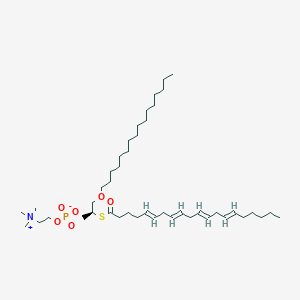
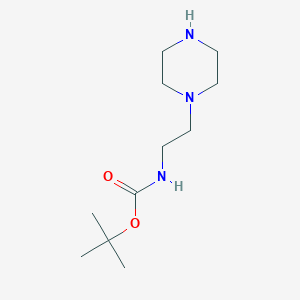
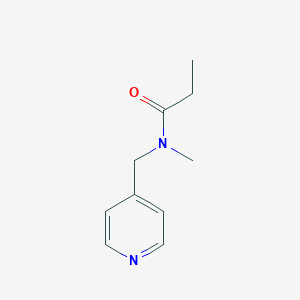
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)
